molecular formula C11H13N5O B2881649 N'-Hydroxy-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboximidamide CAS No. 1993558-09-0

N'-Hydroxy-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboximidamide

Cat. No.: B2881649
CAS No.: 1993558-09-0
M. Wt: 231.259
InChI Key: CJCONUYFUHGTIA-UHFFFAOYSA-N
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Description

N’-Hydroxy-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboximidamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a hydroxy group, and a carboximidamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboximidamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a “click chemistry” approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced through a hydroxylation reaction, often using reagents such as hydrogen peroxide or other oxidizing agents.

    Attachment of the 4-Methylbenzyl Group: This step involves the alkylation of the triazole ring with 4-methylbenzyl chloride or a similar reagent under basic conditions.

    Formation of the Carboximidamide Moiety: The final step involves the conversion of a carboxylic acid derivative to the carboximidamide group, typically using reagents such as hydroxylamine and a dehydrating agent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carboximidamide moiety can be reduced to form an amine.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of various substituents on the benzyl ring.

Scientific Research Applications

N’-Hydroxy-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboximidamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N’-Hydroxy-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the triazole ring are crucial for binding to the active site of enzymes, potentially inhibiting their activity. The carboximidamide moiety may also play a role in stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

N’-Hydroxy-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboximidamide can be compared with other triazole derivatives, such as:

    1,2,3-Triazole-4-carboxamides: These compounds share a similar triazole core but differ in their substituents, affecting their biological activity and applications.

    N-Hydroxytriazole Derivatives: These compounds have a hydroxy group attached to the triazole ring, similar to N’-Hydroxy-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboximidamide, but may differ in other functional groups.

    Benzyltriazoles: These compounds have a benzyl group attached to the triazole ring, influencing their chemical properties and reactivity.

The uniqueness of N’-Hydroxy-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboximidamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N'-hydroxy-1-[(4-methylphenyl)methyl]triazole-4-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O/c1-8-2-4-9(5-3-8)6-16-7-10(13-15-16)11(12)14-17/h2-5,7,17H,6H2,1H3,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJCONUYFUHGTIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(N=N2)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C=C(N=N2)/C(=N\O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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